![molecular formula C20H18N2O6S B2688547 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide CAS No. 896322-19-3](/img/structure/B2688547.png)

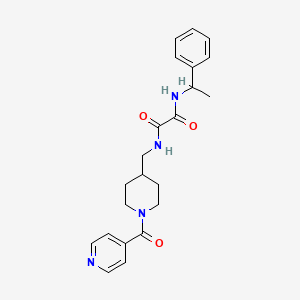

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

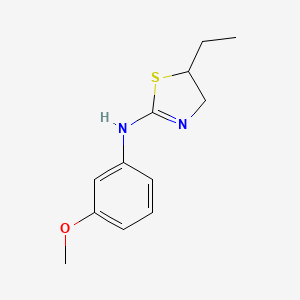

“N-(2-(furan-2-yl)-2-tosylethyl)-3-nitrobenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a tosyl group, which is a sulfur-containing group often used in organic chemistry as a protecting group. The compound also contains a nitrobenzamide group, which consists of a benzene ring attached to an amide group and a nitro group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The furan ring, tosyl group, and nitrobenzamide group would each contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The furan ring, for example, is known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing a furan ring are often colorless, flammable, and highly volatile .

Scientific Research Applications

Nanoparticle Synthesis and Characterization

A study by Saeed et al. (2013) focused on the synthesis and characterization of nanoparticles and nanocrystals of a bidentate nickel(II) complex derived from a similar nitrobenzamide compound. This research demonstrates the potential of furan and nitrobenzamide derivatives in creating precursors for metal sulfide nanocrystals, important in various technological applications such as catalysis and materials science (Saeed et al., 2013).

Organic Synthesis Methodologies

Lu et al. (2012) presented a methodology for synthesizing 3-alkyl-2-nitrobenzo[b]furans via hypervalent iodine-induced oxidative cyclization, showcasing the versatility of furan and nitrobenzamide frameworks in organic synthesis. This approach underscores the potential for creating functionalized furan derivatives efficiently, which could be beneficial for designing novel compounds with specific scientific or industrial applications (Lu et al., 2012).

Pro-drug Development

Berry et al. (1997) explored the use of a nitrofuran derivative as a bioreductively activated pro-drug system. This research highlights the pharmaceutical applications of furan and nitrobenzamide derivatives, particularly in developing pro-drugs that can selectively release therapeutic agents within hypoxic solid tumors, demonstrating a potential application in cancer treatment (Berry et al., 1997).

Mutagenicity Studies

Research by Šturdı́k et al. (1985) on the mutagenicity of furylethylene derivatives, including those with nitro groups, provides insight into the biological activity of such compounds. While the study is more aligned with understanding the toxicological profiles, it indirectly suggests the relevance of structural modifications in designing compounds with desired properties or biological activities (Šturdı́k et al., 1985).

Quality Control and Anticonvulsant Potential

Another study, by Sych et al. (2018), developed quality control methods for a promising anticonvulsant derived from the 1,3,4-thiadiazole and nitrobenzamide framework. This work underscores the importance of such derivatives in medicinal chemistry, particularly in the development and standardization of new pharmaceuticals with anticonvulsant properties (Sych et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAWFMIJRGGFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)